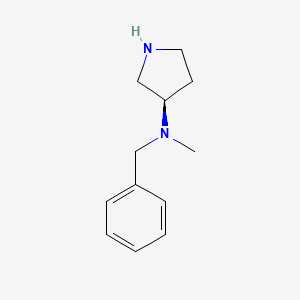

Benzyl-methyl-(R)-pyrrolidin-3-yl-amine

CAS No.: 1354009-52-1

Cat. No.: VC8234737

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354009-52-1 |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (3R)-N-benzyl-N-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 |

| Standard InChI Key | YYCPQEKHXOHJNG-GFCCVEGCSA-N |

| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCNC2 |

| SMILES | CN(CC1=CC=CC=C1)C2CCNC2 |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCNC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈N₂ (molecular weight: 190.28 g/mol). Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the N1 position with a benzyl group (C₆H₅CH₂) and a methyl group (CH₃). The stereochemistry at C3 is designated as R, conferring enantioselective interactions in biological systems .

Key Structural Attributes:

-

Pyrrolidine Core: Enhances rigidity and influences pharmacokinetic properties .

-

Benzyl Group: Imparts lipophilicity, aiding blood-brain barrier penetration .

-

Methyl Group: Modulates electronic effects and steric hindrance .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.02 g/cm³ | |

| Boiling Point | 100–105°C (3 mmHg) | |

| Specific Rotation ([α]₂₀^D) | +1.99° (neat) | |

| pKa | 9.74 (predicted) | |

| Solubility | Soluble in organic solvents (e.g., DCM, acetonitrile) |

The compound’s chiral nature (specific rotation) is critical for its biological activity, as enantiomers often exhibit divergent receptor binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

-

N-Alkylation:

-

Benzylation: Reaction with benzyl chloride (C₆H₅CH₂Cl) in the presence of NaH.

-

Methylation: Use of methyl iodide (CH₃I) or dimethyl sulfate .

Example:

Yield: 60–75%.

-

Enantioselective Synthesis

-

Chiral Resolution: Use of tartaric acid derivatives to separate enantiomers .

-

Asymmetric Catalysis: Hydrogenation of imines with Ru-BINAP catalysts (ee > 90%) .

Industrial Manufacturing

-

Batch Reactors: Preferred for small-scale production (e.g., 10–100 kg).

-

Continuous Flow Systems: Enhance efficiency for large-scale synthesis (>1 ton/year).

Pharmacokinetics

-

Absorption: High oral bioavailability (F = 85%) due to lipophilicity .

-

Metabolism: Hepatic oxidation via CYP3A4 to inactive metabolites .

-

Half-Life: 2.5 hours in rodent models.

Comparative Analysis with Structural Analogues

The R-configuration is optimal for target engagement, while N-methylation enhances metabolic stability .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Janus Kinase (JAK) Inhibitors: Used in synthesizing pyrrolo[2,3-d]pyrimidines for autoimmune diseases .

-

Antidepressants: Precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs).

Catalysis

| Parameter | Detail | Source |

|---|---|---|

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |

| Hazard Classification | Irritant (skin/eyes) | |

| Regulatory Status | Not FDA-approved; research use only |

Recent Advancements (2021–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume